Computational Physicochemical Profile of 3-[2-(Benzyloxy)ethyl]piperidine
The compound's predicted physicochemical profile provides a baseline for differentiating it from structurally similar alternatives. Its computed LogP of 2.40 [1] indicates a specific lipophilicity range that will govern its solubility and membrane permeability in biological assays. This contrasts with the more polar parent piperidine, which has a LogP of approximately 0.48 [2]. The predicted pKa of the piperidine nitrogen is 10.29±0.10 , indicating it will be predominantly protonated under physiological conditions (pH 7.4).
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | LogP = 2.40; pKa = 10.29±0.10 |
| Comparator Or Baseline | Piperidine (LogP = 0.48); Unsubstituted piperidine (pKa = 11.22) [3] |
| Quantified Difference | Target compound LogP is 1.92 units higher than piperidine, indicating significantly increased lipophilicity. |
| Conditions | Computed properties using standard software; pKa predicted at 25°C. |
Why This Matters
These data allow researchers to anticipate and account for the compound's behavior in partitioning, absorption, and receptor binding assays, which is essential for rational experimental design.
- [1] ChemBase. (n.d.). 3-[2-(benzyloxy)ethyl]piperidine. Retrieved from http://www.chembase.cn/molecule-21134.html View Source
- [2] PubChem. (n.d.). Piperidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine View Source
- [3] PubChem. (n.d.). Piperidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine View Source
